(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 19701-85-0
VCID: VC20759813
InChI: InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m0/s1
SMILES: CC(=O)N1CCCC1C(=O)NC
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

CAS No.: 19701-85-0

Cat. No.: VC20759813

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide - 19701-85-0

Specification

CAS No. 19701-85-0
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m0/s1
Standard InChI Key DPDXFAYSYVRXMF-ZETCQYMHSA-N
Isomeric SMILES CC(=O)N1CCC[C@H]1C(=O)NC
SMILES CC(=O)N1CCCC1C(=O)NC
Canonical SMILES CC(=O)N1CCCC1C(=O)NC

Introduction

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide is a synthetic compound characterized by its unique pyrrolidine structure. It features an acetyl group and a methyl group attached to the nitrogen atom, contributing to its distinctive chemical properties and potential biological activities. The molecular formula for this compound is C₈H₁₄N₂O₂, and it exhibits chirality, which can significantly influence its interactions with biological systems.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
CAS Number19701-85-0
ChiralityS configuration

Synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

The synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide typically involves several key steps in organic chemistry:

  • Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

  • Acetylation: The nitrogen in the pyrrolidine is acetylated using acetic anhydride or acetyl chloride.

  • Methylation: The nitrogen is then methylated using methyl iodide or another methylating agent.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Biological Activities and Applications

Research indicates that (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide may exhibit significant biological activities, including:

  • Neuroprotective Effects: Its structural similarity to known neurotransmitter modulators suggests potential interactions with various receptors in the central nervous system.

  • Modulation of Synaptic Transmission: Studies have highlighted its role in influencing neurochemical pathways, making it a candidate for further investigation in neuropharmacology.

Table 2: Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-MethylpyrrolidineSimilar pyrrolidine structureLacks acetyl and carboxamide groups
AcetylpyrroleContains an acetyl groupDifferent nitrogen substitution
2-AcetylpyridinePyridine ring instead of pyrrolidineExhibits distinct electronic properties

Research Findings

Recent studies have confirmed the presence of intramolecular hydrogen bonds within (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, which may influence its conformation and stability. Further research could explore its applications in crystal engineering or drug design.

Additionally, ongoing investigations into its pharmacodynamics and pharmacokinetics are crucial for understanding its absorption, distribution, metabolism, and excretion profiles.

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